N,N'-bis(3-methylphenyl)methanediimine
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Overview
Description
N,N’-bis(3-methylphenyl)methanediimine is a chemical compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). It is a derivative of triphenylamine and is widely used for its hole-transporting properties, which are crucial in the development of optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)methanediimine typically involves the reaction of 3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methanediimine linkage between the two 3-methylphenyl groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and sublimation are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)methanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N,N’-bis(3-methylphenyl)methanediimine has a wide range of applications in scientific research:
Chemistry: Used as a hole-transport material in organic electronics.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) in organic electronic devices, enhancing their efficiency. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport .
Comparison with Similar Compounds
Similar Compounds
- N,N’-diphenyl-N,N’-di(m-tolyl)benzidine
- 4,4’-bis[N-phenyl-N-(m-tolyl)amino]biphenyl
- N,N’-di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine .
Uniqueness
N,N’-bis(3-methylphenyl)methanediimine stands out due to its unique combination of hole-transporting properties and stability, making it highly effective in optoelectronic applications. Its ability to emit blue light and amplified spontaneous emission is particularly valuable for the development of organic lasers .
Properties
CAS No. |
726-28-3 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-7-14(9-12)16-11-17-15-8-4-6-13(2)10-15/h3-10H,1-2H3 |
InChI Key |
GVXPWRLSQCRZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C=NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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